molecular formula C13H19BO3 B1416895 [4-(Cyclohexylmethoxy)phenyl]boronic acid CAS No. 938443-35-7

[4-(Cyclohexylmethoxy)phenyl]boronic acid

Cat. No.: B1416895
CAS No.: 938443-35-7
M. Wt: 234.1 g/mol
InChI Key: KXOJKGOXRZMOBU-UHFFFAOYSA-N
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Description

[4-(Cyclohexylmethoxy)phenyl]boronic acid: is an organic compound with the molecular formula C13H19BO3 and a molecular weight of 234.1 g/mol It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclohexylmethoxy group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[4-(Cyclohexylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases and kinases. These enzymes are crucial in regulating various cellular processes, including signal transduction and metabolism. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, thereby inhibiting their activity. This interaction is essential for studying enzyme mechanisms and developing therapeutic agents .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting serine proteases, this compound can alter the proteolytic processing of signaling molecules, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety interacts with the hydroxyl groups of serine residues in the active sites of enzymes, forming a tetrahedral boronate ester complex. This interaction inhibits enzyme activity by blocking substrate access to the active site. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods, leading to a gradual loss of activity. Long-term exposure to this compound can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and signal transduction .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its inhibitory activity but may increase toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of serine proteases by this compound can alter the processing of metabolic intermediates, impacting overall metabolic homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclohexylmethoxy)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclohexylmethanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions: [4-(Cyclohexylmethoxy)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or quinones under oxidative conditions.

    Reduction: Formation of corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [4-(Cyclohexylmethoxy)phenyl]boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity allows for the modification of polymer backbones, enhancing material properties .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • Cyclohexylboronic acid

Comparison: Compared to phenylboronic acid and 4-methoxyphenylboronic acid, [4-(Cyclohexylmethoxy)phenyl]boronic acid offers unique steric and electronic properties due to the presence of the cyclohexylmethoxy group. This modification can enhance its reactivity and selectivity in certain chemical reactions. Additionally, the cyclohexyl group provides increased hydrophobicity, which can be advantageous in biological applications .

Biological Activity

[4-(Cyclohexylmethoxy)phenyl]boronic acid, with the molecular formula C12H17BO3C_{12}H_{17}BO_3, is a phenylboronic acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its ability to form reversible complexes with polyhydroxy compounds, which can be leveraged in various biological applications, including drug delivery systems and therapeutic interventions.

  • Molecular Weight : 220.07 g/mol
  • CAS Number : 570398-88-8
  • Molecular Formula : C12H17BO3C_{12}H_{17}BO_3

The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with biomolecules through reversible covalent bonding. They can bind to diols and polyols, which are prevalent in many biological systems. This interaction can modulate various physiological processes, including enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that phenylboronic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The following table summarizes key findings from relevant studies:

CompoundCell LineIC50 (μM)Mechanism of Action
B3HeLa3.204Induces apoptosis and inhibits migration
B3MCF-73.85Inhibits colony formation and induces cell cycle arrest

In a migration ability assay, this compound demonstrated comparable inhibition of cell migration to established anticancer agents at low concentrations, suggesting a potential role in preventing metastasis .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Studies have shown that certain derivatives can inhibit bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogens like Vibrio harveyi. The ability of this compound to disrupt these signaling pathways could provide a novel approach to combating bacterial infections .

Case Studies

  • Anticancer Efficacy : A study focusing on the synthesis and evaluation of boronic acid derivatives showed that modifications in the structure significantly influenced their anticancer activity. The introduction of cyclohexyl groups enhanced the binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Properties : Another investigation revealed that phenylboronic acids could serve as effective quorum sensing inhibitors, reducing biofilm formation in Vibrio harveyi. This suggests that this compound may have therapeutic applications in treating infections caused by biofilm-forming bacteria .

Properties

IUPAC Name

[4-(cyclohexylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOJKGOXRZMOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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